molecular formula C8H10N2O B14205053 N-[(1R)-1-Phenylethyl]nitrous amide CAS No. 791719-70-5

N-[(1R)-1-Phenylethyl]nitrous amide

Cat. No.: B14205053
CAS No.: 791719-70-5
M. Wt: 150.18 g/mol
InChI Key: AVXFPTXQSURIPM-SSDOTTSWSA-N
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Description

N-[(1R)-1-Phenylethyl]nitrous amide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

791719-70-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]nitrous amide

InChI

InChI=1S/C8H10N2O/c1-7(9-10-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,11)/t7-/m1/s1

InChI Key

AVXFPTXQSURIPM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NN=O

Canonical SMILES

CC(C1=CC=CC=C1)NN=O

Origin of Product

United States

Contextualization Within N Nitrosamide Chemistry and Its Significance in Advanced Organic Synthesis

N-nitroso compounds are broadly classified into N-nitrosamines and N-nitrosamides, distinguished by the group attached to the nitrogen atom bearing the nitroso moiety. hdimpurity.com In N-nitrosamides, this nitrogen is attached to a carbonyl group or a similar electron-withdrawing group. hdimpurity.comcleanchemlab.com This structural feature renders them chemically distinct from their N-nitrosamine counterparts. N-nitrosamides are generally more reactive and are known to be unstable, often acting as potent alkylating agents without the need for metabolic activation. hdimpurity.comnih.gov

The chemistry of N-nitrosamides is significant in advanced organic synthesis. They have been utilized as precursors for a variety of important functional groups and molecular scaffolds. nih.gov For instance, they can participate in transformations such as transamidation, esterification, and reduction to yield amides, esters, and alcohols, respectively. nih.gov The reactivity of the N-nitrosamide group, particularly its ability to generate diazonium ions or related electrophilic species upon decomposition, underpins its synthetic utility. cleanchemlab.com Modern synthetic methods have focused on developing milder conditions for their preparation and subsequent transformations, for example, using reagents like tert-butyl nitrite (B80452) under solvent-free conditions to access N-nitroso compounds from secondary amines. rsc.org

The Role of Chirality in 1r 1 Phenylethyl Derivatives and Its Implications for Stereoselective Transformations

The (1R)-1-phenylethyl group in N-[(1R)-1-Phenylethyl]nitrous amide introduces the critical element of chirality. The parent amine, (R)-1-phenylethylamine, is a foundational chiral auxiliary and building block in asymmetric synthesis. mdpi.com Its widespread use stems from its commercial availability in both enantiomeric forms and its effectiveness in inducing stereoselectivity in a vast array of chemical reactions. mdpi.com

The presence of the chiral phenylethyl moiety has profound implications for stereoselective transformations. It is frequently employed to direct the stereochemical outcome of reactions such as aldol (B89426) additions, alkylations, and reductions. mdpi.com For example, it has been instrumental in the diastereoselective synthesis of chiral secondary amines, heterocyclic compounds like piperidones and lactams, and key intermediates for pharmaceutically active molecules such as Rivastigmine and Sitagliptin. mdpi.com The stereodirecting power of the 1-phenylethyl group arises from its ability to create a sterically and electronically differentiated environment around a reactive center, favoring the formation of one diastereomer over the other.

In the context of this compound, the chiral center is positioned directly adjacent to the reactive N-nitrosamide functionality. This arrangement suggests that reactions involving the cleavage of the N-N bond or transformations at the nitroso group could proceed with a degree of stereochemical control, potentially allowing for the enantioselective transfer of chemical groups to a substrate.

Academic Research Focus and Current Gaps in the Understanding of N 1r 1 Phenylethyl Nitrous Amide

Precursor Synthesis and Stereoselective Introduction of the (1R)-1-Phenylethyl Moiety

The chirality of this compound originates from the (1R)-1-phenylethylamine precursor. Obtaining this specific enantiomer is crucial and can be achieved through two main approaches: direct asymmetric synthesis or the resolution of a racemic mixture of 1-phenylethylamine (B125046).

Asymmetric Synthesis of Chiral 1-Phenylethylamine Precursors

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer of 1-phenylethylamine, bypassing the need for resolving a racemic mixture.

Another approach to the enantioselective synthesis of 1-phenylethylamine involves the diastereoselective reduction of a chiral sulfinamide. youtube.com In this method, acetophenone (B1666503) is first condensed with (R)-tert-butylsulfinamide in the presence of titanium tetraethoxide to form the corresponding (R)-sulfinylimine. This intermediate is then reduced with a hydride reagent. The choice of reducing agent dictates the stereochemical outcome. For instance, reduction with sodium borohydride (B1222165) proceeds through a six-membered chair-like transition state, yielding the (R,R)-diastereomer as the major product. Subsequent cleavage of the sulfinyl group with hydrochloric acid in dioxane affords (R)-1-phenylethylamine hydrochloride. youtube.com

Resolution Strategies for Racemic 1-Phenylethylamine Derivatives

Resolution of a racemic mixture of 1-phenylethylamine is a common and effective method for obtaining the enantiomerically pure (1R)-1-phenylethylamine. nih.gov This can be accomplished through classical chemical resolution via diastereomeric salt formation or through enzymatic kinetic resolution.

Classical Resolution via Diastereomeric Salt Formation:

This strategy relies on the reaction of racemic 1-phenylethylamine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. stereoelectronics.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. stereoelectronics.orglibretexts.org After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. quizlet.com

A variety of chiral acids have been successfully employed for the resolution of racemic 1-phenylethylamine. nih.gov

Resolving AgentTarget Enantiomer IsolatedObservations
(+)-(2R,3R)-Tartaric acid(S)-(-)-1-phenylethylamineA widely used and effective resolving agent. nih.govstereoelectronics.orgquizlet.com
Lithocholic acid(S)-(-)-1-phenylethylamineForms a more stable salt with the (S)-enantiomer. acs.org

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of racemic 1-phenylethylamine. nih.gov The enzyme selectively catalyzes a reaction (typically acylation) on one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. nih.govbeilstein-journals.org

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a frequently used enzyme for this purpose. nih.govbeilstein-journals.org The choice of acylating agent is crucial for the efficiency of the resolution. nih.gov

A more advanced technique is Dynamic Kinetic Resolution (DKR) , which combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. beilstein-journals.org This allows for a theoretical yield of 100% for the desired enantiomerically pure product. In the DKR of (±)-1-phenylethylamine, CALB is used for the selective acylation of the (R)-enantiomer, while a racemization catalyst, such as a ruthenium complex, continuously converts the remaining (S)-enantiomer back to the racemate. beilstein-journals.org

Formation of the N-Nitrosamide Functional Group in this compound

The final step in the synthesis of this compound is the introduction of the nitroso group onto the nitrogen atom of the chiral amine precursor. This is typically achieved through a reaction with a nitrosating agent, most commonly nitrous acid, which is generated in situ.

Reactions of Secondary Amines with Nitrous Acid: Mechanistic Insights and Optimization

R₂NH + HNO₂ → R₂N-N=O + H₂O

The reaction proceeds through the formation of a key electrophilic intermediate, the nitrosonium ion (NO⁺). libretexts.orgwikipedia.org

The nitrosonium ion is generated from nitrous acid (HNO₂) under acidic conditions. libretexts.orgwikipedia.org Nitrous acid itself is unstable and is usually prepared just before use by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid. libretexts.org The acid protonates the nitrous acid, which then loses a molecule of water to form the nitrosonium ion. wikipedia.org

HONO + H⁺ ⇌ H₂O⁺NO ⇌ H₂O + NO⁺

The nitrosonium ion is a potent electrophile due to the positive charge on the nitrogen atom. libretexts.org It readily reacts with nucleophiles, such as the lone pair of electrons on the nitrogen atom of a secondary amine. libretexts.orglibretexts.org This nucleophilic attack is the key step in the formation of the N-N bond in the N-nitrosamine product. wikipedia.org The initial adduct then loses a proton to yield the stable N-nitrosamine. libretexts.org

The reactivity of the nitrosonium ion can be influenced by the counter-ion and the solvent. For example, nitrosonium tetrafluoroborate (B81430) (NOBF₄) is a more reactive nitrosating agent than nitrosonium perchlorate (B79767) (NOClO₄). numberanalytics.com

The rate of N-nitrosation of secondary amines is influenced by several factors, including pH, the structure of the amine, and the presence of other chemical species.

Effect of pH: The nitrosation process is most favorable under acidic conditions, typically in a pH range of 3-4. nih.gov This is because the concentration of the active nitrosating agent, the nitrosonium ion, is highest in this pH range. At very low pH, the concentration of the free, unprotonated amine, which is the reactive species, decreases, thus slowing down the reaction. nih.gov Conversely, at higher pH values, the concentration of the nitrosonium ion becomes exceedingly low. nih.gov

Effect of Amine Structure: The structure of the secondary amine significantly impacts its reactivity towards nitrosation.

Basicity: Less basic secondary amines, such as morpholine (B109124) and N-methylaniline, are more susceptible to nitrosation. nih.gov Strongly basic amines (pKa > 9.5) tend to be protonated even at lower pH values, making them less available for reaction with the nitrosonium ion. nih.gov

Steric Hindrance: Steric hindrance around the nitrogen atom can decrease the rate of nitrosation. For example, 2-methylpiperidine (B94953) undergoes nitrosation at a significantly slower rate than piperidine (B6355638) due to the steric bulk of the methyl group hindering the approach of the nitrosating agent. nih.gov

Influence of Other Reagents: The presence of other compounds can affect the rate of N-nitrosamine formation. For instance, formaldehyde (B43269) has been shown to enhance the formation of N-nitrosamines from secondary amines, particularly under neutral and basic conditions, through the formation of iminium ion intermediates. nih.gov

The selectivity of the nitrosation reaction for secondary amines is generally high, leading to the formation of N-nitrosamines as the primary product. libretexts.orglibretexts.org Unlike primary amines, which form unstable diazonium ions that can lead to a mixture of products, secondary amines form stable N-nitrosamines. wikipedia.org Tertiary amines are significantly less reactive towards nitrosation and typically require a dealkylation step prior to nitrosation. nih.govsci-hub.se

Alternative N-Nitrosation Protocols and Reagents

The traditional synthesis of N-nitroso compounds often involves the use of sodium nitrite in the presence of a strong mineral acid. However, the lower reactivity of amides compared to amines and the potential for acid-catalyzed hydrolysis have spurred the development of alternative N-nitrosation protocols. sci-hub.se These alternative methods offer milder reaction conditions, improved yields, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like this compound.

Several modern reagents and systems have been developed for the N-nitrosation of secondary amides. These methods typically focus on generating the active nitrosating species, such as the nitrosonium ion (NO⁺), under non-aqueous or mildly acidic conditions. jchr.org

tert-Butyl Nitrite (TBN): TBN has emerged as a highly effective nitrosating agent for secondary amines and amides. rsc.org It offers the significant advantage of operating under neutral, solvent-free, metal-free, and acid-free conditions. The reaction proceeds smoothly at room temperature, and its mild nature ensures the stability of sensitive functional groups and acid-labile protecting groups like Boc and TBDMS. rsc.org The simple work-up procedure, often involving only the evaporation of the volatile by-products, makes it an attractive method for clean synthesis. rsc.org

Sodium Nitrite with Acetic Anhydride (B1165640) (NaNO₂–Ac₂O): This combination serves as a potent nitrosating system in aprotic solvents like dichloromethane. researchgate.net The reaction of sodium nitrite with acetic anhydride generates a powerful nitrosating agent, likely acetyl nitrite, which can efficiently nitrosate secondary amides at room temperature to give the corresponding N-nitrosamides in high yields. researchgate.net

p-Toluenesulfonic Acid (p-TSA) and Sodium Nitrite: A mixture of p-TSA and sodium nitrite provides a novel and effective nitrosating agent for secondary amines under mild, heterogeneous conditions. jchr.org This system generates the nitrosonium ion in situ, and its application has been demonstrated to be a practical alternative to traditional methods. jchr.orgresearchgate.net The use of an organic-soluble acid like p-TSA allows the reaction to be carried out in non-aqueous solvents, which can be advantageous for substrates with poor water solubility. cardiff.ac.uk

Electrochemical N-Nitrosation: An innovative and environmentally friendly approach involves the electrochemical N-nitrosation of secondary amines using potassium or sodium nitrite. researchgate.netcardiff.ac.uk This method avoids the need for strong acids by generating the nitrosating agent via anodic oxidation of the nitrite salt. It exhibits good functional group tolerance and is suitable for late-stage modifications of complex molecules. cardiff.ac.uk

A summary of these alternative nitrosating agents is presented below.

Nitrosating Agent/SystemTypical ConditionsAdvantages
tert-Butyl Nitrite (TBN)Solvent-free or aprotic solvent, room temp.Metal-free, acid-free, mild conditions, high yields, easy workup. rsc.org
NaNO₂ / Acetic AnhydrideDichloromethane, room temp.High efficiency, good yields for secondary amides. researchgate.net
p-TSA / NaNO₂Dichloromethane, room temp.Mild, heterogeneous conditions, uses a commercially available acid. jchr.org
Electrochemical (KNO₂)Electrochemical cell, undivided cellAvoids strong acids, good functional group tolerance, scalable. cardiff.ac.uk

Intrinsic Reactivity of the N-Nitrosamide Group within the this compound Scaffold

The reactivity of this compound is largely dictated by the N-nitrosamide functional group, which is known for its inherent instability and susceptibility to decomposition.

Stability and Factors Influencing Decomposition Pathways

N-nitrosamides, as a class, are recognized for their limited thermal stability. nih.gov They are generally more reactive than their N-nitrosamine counterparts and can decompose under various conditions, including the influence of acids, bases, and heat. nih.govcleanchemlab.comnih.gov The decomposition of N-nitrosamides can proceed through several pathways, often leading to the formation of highly reactive intermediates.

One of the most common decomposition routes for N-nitrosamides involves a 1,3-acyl-NO shift. nih.gov Another significant pathway is hydrolysis, which can be catalyzed by both acids and bases. nih.gov Under acidic conditions, the decomposition of N-nitrosamides can lead to denitrosation or deamination, often involving protonation of the amide nitrogen. tamuc.edu In some cases, particularly with N-nitroso ureas, decomposition can generate diazonium and carbenium ions, which are potent alkylating agents. rsc.org Base-catalyzed decomposition can also occur, with the specific products depending on the structure of the N-nitrosamide. cleanchemlab.comresearchgate.net For instance, the decomposition of certain N-nitroso carbamates in the presence of a base can lead to the formation of nitrogen and nitrous oxide. nih.gov

The stability and decomposition of this compound are influenced by the electronic and steric properties of the (1R)-1-phenylethyl group. The phenyl group can influence the electron density at the amide nitrogen, while the chiral center can create a specific steric environment around the reactive N-nitrosamide functionality.

Reactivity towards Nucleophiles and Electrophiles

The N-nitrosamide group is electrophilic in nature, making it susceptible to attack by nucleophiles. The reactivity of N-nitrosamides towards nucleophiles is a key aspect of their chemistry. baranlab.org The reaction often occurs at the nitroso nitrogen.

Conversely, the oxygen atom of the nitroso group possesses lone pairs of electrons and can react with strong electrophiles. For instance, N-nitrosamines can be O-alkylated by potent alkylating agents to form alkoxydiazenium salts. nih.govias.ac.in While less common for N-nitrosamides due to their inherent instability, this reactivity highlights the potential for the nitroso-oxygen to act as a nucleophilic center.

The presence of the chiral (1R)-1-phenylethyl group in this compound is expected to influence the stereochemical outcome of its reactions with both nucleophiles and electrophiles by directing the approach of the incoming reagent.

Pericyclic Reactions: Cycloadditions Involving N-Nitrosamides Derived from this compound

N-nitrosamides can serve as precursors to highly reactive dienophiles for pericyclic reactions, most notably the Hetero-Diels-Alder reaction. These reactions are powerful tools for the construction of heterocyclic rings with high levels of stereocontrol.

Hetero Diels-Alder Reactions with Chiral Nitroso Compounds

The in-situ generation of chiral nitroso compounds from precursors like this compound allows for their participation as dienophiles in Hetero-Diels-Alder reactions. princeton.edu This reaction provides a direct route to 3,6-dihydro-1,2-oxazines, which are valuable synthetic intermediates. princeton.edu The stereochemical outcome of these reactions is of paramount importance.

The regioselectivity of the Hetero-Diels-Alder reaction of nitroso compounds is influenced by both electronic and steric factors of the diene and the dienophile. baranlab.orgprinceton.edu The presence of substituents on either reaction partner can direct the orientation of the cycloaddition.

Diastereoselectivity in these reactions is a critical aspect, especially when using chiral dienophiles. The chiral auxiliary, in this case, the (1R)-1-phenylethyl group, is intended to control the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer over the other. The use of chiral auxiliaries attached to the nitroso dienophile is a common strategy for inducing chirality in the cycloadducts. princeton.edu The effectiveness of the chiral auxiliary in directing the stereochemical course of the reaction depends on its ability to create a significant energetic difference between the transition states leading to the different diastereomers.

In addition to the use of chiral substrates, the stereocontrol of Hetero-Diels-Alder reactions can be influenced by the use of chiral Lewis acid catalysts or organocatalysts. tamuc.edunih.gov These catalysts can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene and enhances the enantioselectivity or diastereoselectivity of the reaction.

The development of catalytic, asymmetric Hetero-Diels-Alder reactions has been a significant area of research. Chiral Lewis acids, for example, can activate the dienophile towards cycloaddition while simultaneously controlling the stereochemical outcome. nih.gov Similarly, organocatalysis has emerged as a powerful tool for enantioselective Diels-Alder and Hetero-Diels-Alder reactions. tamuc.eduresearchgate.net The choice of catalyst and reaction conditions can have a profound impact on the efficiency and stereoselectivity of the cycloaddition.

For this compound, the combination of its inherent chirality with an external chiral catalyst could lead to a "matched" or "mismatched" scenario, where the catalyst either reinforces or opposes the stereodirecting influence of the (1R)-1-phenylethyl group.

Bond Cleavage and Rearrangement Pathways of this compound and its Derivatives

The decomposition of N-nitrosamides, including this compound, is a complex process that can be initiated under various conditions, notably in the presence of acid. rsc.orgrsc.org These reactions are of significant interest due to their mechanistic implications and their potential to generate reactive intermediates.

N-O Bond Cleavage Reactions in N-Nitrosamide Adducts

While specific studies detailing the N-O bond cleavage in this compound are not extensively documented in publicly available literature, the general reactivity of N-nitrosamides provides a framework for understanding this process. The initial step in the acid-catalyzed decomposition of many N-nitrosamides involves protonation. rsc.org This protonation can occur on either the nitroso nitrogen or the amide oxygen, with subsequent cleavage of the N-N or N-O bond. In some instances, N-nitrosamides have been observed to undergo denitrosation, which involves the cleavage of the N-N bond, as well as deamination. rsc.org

Nitrogen Extrusion and Formation of Carbocation Intermediates

A crucial aspect of N-nitrosamide decomposition is the extrusion of molecular nitrogen, a thermodynamically favorable process that drives the reaction forward. This nitrogen loss typically leads to the formation of highly reactive carbocation intermediates. In the case of this compound, the extrusion of nitrogen would generate the 1-phenylethyl carbocation.

The formation of such carbocation intermediates is a cornerstone of N-nitrosamide chemistry and is thought to be a key step in their biological activity. Theoretical studies on the decomposition of N-nitrosoamides have shown that the reaction proceeds through a 1,3 N→O acyl transfer, which is the rate-determining step. nih.gov Following this rearrangement, the molecule is primed for the loss of dinitrogen, yielding the corresponding carbocation.

Stereochemical Consequences of Rearrangement Reactions

The stereochemical outcome of reactions involving chiral N-nitrosamides like this compound provides profound insight into the reaction mechanism. The fate of the chiral center during the decomposition and rearrangement reveals whether the reaction proceeds through a mechanism that retains, inverts, or racemizes the original stereochemistry.

Studies on the decomposition of related chiral N-nitroso compounds have been conducted to probe these stereochemical consequences. For instance, the decomposition of other chiral nitrosamides has been investigated to determine the degree of stereospecificity. The product distribution and the stereochemistry of the products can indicate whether the carbocation intermediate exists as a free species, which would likely lead to racemization, or if it is part of a tight ion pair, which could favor retention or inversion of configuration depending on the specific interactions.

Starting Material ConfigurationProposed IntermediatePotential Product Configuration(s)Mechanistic Implication
(R)Free 1-phenylethyl carbocationRacemic (R/S)Loss of stereochemical information
(R)Solvent-caged ion pairPredominantly Retention (R) or Inversion (S)Influence of the immediate environment on the carbocation

Other Significant Chemical Transformations of this compound

Beyond the primary decomposition pathways involving nitrogen extrusion, N-nitrosamides can participate in other chemical transformations. For instance, under certain conditions, denitrosation to regenerate the corresponding amide can be a competing reaction pathway. rsc.org The balance between these different reaction channels is often influenced by factors such as the solvent, the presence and concentration of acids or nucleophiles, and the specific structure of the N-nitrosamide.

Stereochemical Investigations of N 1r 1 Phenylethyl Nitrous Amide

Conformational Analysis and Stereoelectronic Effects in the N-[(1R)-1-Phenylethyl]nitrous amide Structure

The structure of this compound is characterized by several key conformational features and stereoelectronic effects. The N-N bond of the nitrosamide group possesses significant double bond character due to resonance, leading to a substantial barrier to rotation. researchgate.netnih.gov This restricted rotation results in the existence of (E)- and (Z)-conformational isomers. For acyclic dialkylnitrosamines, this rotational barrier is approximately 23 kcal/mol. nih.gov In this compound, the two primary conformers would be the (E)- and (Z)-isomers with respect to the N-N bond.

Stereoelectronic effects play a crucial role in dictating the preferred conformations and the reactivity of the molecule. wikipedia.org These effects arise from the spatial orientation of orbitals and the interactions between them. In N-nitrosamides, the lone pair of electrons on the amide nitrogen and the π-system of the nitroso group are key players. The stability of different conformers is influenced by hyperconjugative interactions between filled and empty orbitals. For instance, an anti-periplanar arrangement of a C-H or C-C bond at the chiral center with the N-N π* orbital can lead to stabilization.

The presence of the phenyl group and the methyl group on the chiral carbon of this compound introduces further steric and electronic considerations. The bulky phenyl group will likely influence the rotational preference around the C-N bond to minimize steric strain.

Table 1: Rotational Barriers in Amides and Nitrosamines

CompoundBondRotational Barrier (kcal/mol)Reference
N,N-dimethylformamideC-N~22 nih.gov
N-AlkylcarbamateC(carbonyl)-N~16 nd.edu
N-PhenylcarbamateC(carbonyl)-N12.5 nd.edu
N,N-dimethylnitrosamineN-N~23 nih.gov
Cyclic N-nitrosaminesN-N23-29 researchgate.netcdnsciencepub.com

This table presents typical rotational barriers for related amide and nitrosamine (B1359907) structures to provide context for the conformational dynamics in this compound.

Chiral Recognition and Diastereomeric Interactions in Reaction Systems and Intermediates

The chiral nature of this compound makes it a substrate for chiral recognition processes. This can occur, for example, in the presence of a chiral host molecule, leading to the formation of diastereomeric inclusion complexes. researchgate.net Such interactions are governed by complementary stereochemical features between the host and the guest molecule. The formation of these complexes can sometimes be used to resolve racemic mixtures of chiral nitrosamines. researchgate.net

In chemical reactions, the chiral center in this compound can direct the stereochemical outcome of transformations at or near this center. When reacting with other chiral reagents, diastereomeric transition states will be formed. The energy difference between these diastereomeric transition states will determine the stereoselectivity of the reaction, leading to the preferential formation of one diastereomer over the other. nih.gov

For instance, in the deamination of primary amines via the formation of an N-nitrosamide intermediate, the stereochemistry of the starting amine can influence the stereochemical outcome of the product. acs.org The decomposition of the nitrosamide proceeds through intermediates where diastereomeric interactions can play a critical role. researchgate.net

Advanced Methodologies for Determining Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of a chiral molecule like this compound requires sophisticated analytical techniques. As direct X-ray crystallography of such a potentially reactive intermediate may be challenging, other methods are often employed. nih.gov

One powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. The Mosher method, for example, involves reacting the chiral amine precursor of the nitrosamide with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides. usm.edu The analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the chiral center. usm.edu

Chiroptical methods , such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are also invaluable for determining absolute configuration. nih.govstackexchange.com These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured spectrum with the spectrum calculated for a known configuration using quantum mechanical methods, the absolute stereochemistry can be assigned. nih.gov

Table 2: Spectroscopic Methods for Stereochemical Determination

MethodPrincipleApplicationReference
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)Formation of diastereomers with distinct NMR spectra.Determination of absolute configuration and enantiomeric excess. usm.edu
Circular Dichroism (CD)Differential absorption of circularly polarized light by chiral molecules.Determination of absolute configuration by comparison with calculated spectra. nih.gov
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light.Determination of absolute configuration of molecules in solution. stackexchange.com
X-ray CrystallographyDiffraction of X-rays by a single crystal.Unambiguous determination of absolute configuration, but requires a suitable crystal. nih.gov

Studies on Retention and Inversion of Configuration in Reactions Involving the Chiral Center

The fate of the chiral center during reactions of this compound is of fundamental importance. The decomposition of N-alkyl-N-nitrosamides, often leading to esters, can proceed with either retention or inversion of configuration at the chiral carbon, depending on the reaction conditions and the structure of the nitrosamide. researchgate.net

Studies on optically active N-nitrosamides have shown that the reaction mechanism can involve the formation of a diazoester intermediate. researchgate.net The subsequent loss of nitrogen can form a carbocation-carboxylate ion pair. The degree of interaction between these ions and the solvent cage effect determines the stereochemical outcome.

Retention of configuration is often observed in intramolecular reactions where the carboxylate attacks the carbocation on the same face from which the nitrogen departed. researchgate.net

Inversion of configuration can occur if the carboxylate attacks from the opposite face, or in intermolecular reactions where a solvent molecule or another nucleophile attacks the carbocation. researchgate.net

For example, the decomposition of N-(1-phenylethyl)-N-nitroso-2-naphthamide in acetic acid was found to yield products with both retained (81%) and inverted (19%) configurations, indicating a complex reaction pathway with competing stereochemical outcomes. researchgate.net The exact ratio of retention to inversion for this compound would likely be influenced by the specific acyl group and the reaction solvent.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of N-[(1R)-1-Phenylethyl]nitrous amide, confirming the connectivity of atoms and providing information about the chemical environment of each nucleus.

In a typical ¹H NMR spectrum, the protons of the phenyl group would exhibit signals in the aromatic region, generally between 7.2 and 7.5 ppm. The methine proton (CH) adjacent to the phenyl group and the nitrogen atom is expected to appear as a quartet, influenced by the neighboring methyl protons. The methyl (CH₃) protons would likely be observed as a doublet. The presence of the nitrosamine (B1359907) group introduces magnetic anisotropy, which can influence the chemical shifts of nearby protons.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the phenyl ring would generate signals in the downfield region, typically from 125 to 145 ppm. The methine carbon, being attached to a nitrogen and a phenyl group, would also be found in the downfield region, while the methyl carbon would resonate at a higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-C (ipso)-~140-145
Phenyl-C (ortho)~7.3-7.5~126-128
Phenyl-C (meta)~7.2-7.4~128-130
Phenyl-C (para)~7.2-7.4~127-129
Methine-CHQuartet, ~5.0-5.5~55-65
Methyl-CH₃Doublet, ~1.5-1.8~15-20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. The N-nitrosamine group (N-N=O) acts as a chromophore, and its electronic transitions can give rise to characteristic ECD signals. The non-planar nature of the nitrosamine moiety, coupled with the chiral center at the 1-phenylethyl group, is expected to result in distinct Cotton effects in the ECD spectrum.

Theoretical calculations, often based on time-dependent density functional theory (TD-DFT), are typically used in conjunction with experimental ECD spectra to assign the absolute configuration. The sign and intensity of the Cotton effects are sensitive to the spatial arrangement of the atoms, allowing for the unambiguous determination of the (R) configuration at the chiral center. Studies on similar chiral N-nitrosamines have shown that the n → π* and π → π* transitions of the nitrosamine chromophore are primarily responsible for the observed ECD signals.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the N=O and N-N stretching vibrations of the nitrosamine group. The N=O stretching vibration typically appears in the region of 1400-1486 cm⁻¹, while the N-N stretching vibration is found around 1052-1106 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group would be observed above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The N=O and N-N stretching vibrations would also be Raman active. Analysis of these vibrational modes can provide insights into the molecular structure and potential intermolecular interactions, such as hydrogen bonding, although this is less likely in the absence of a suitable hydrogen bond donor.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
N=O Stretch1400 - 1486IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
N-N Stretch1052 - 1106IR, Raman

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. The molecular formula of the compound is C₈H₁₀N₂O, with a monoisotopic mass of 150.079313 g/mol .

Electron ionization (EI) mass spectrometry of N-nitrosamines is known to produce characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the nitroso group (·NO), resulting in a fragment ion at M-30. Another characteristic fragmentation is the loss of a hydroxyl radical (·OH) via a McLafferty-type rearrangement, leading to a fragment at M-17.

For this compound, the base peak in the mass spectrum would likely correspond to the phenylethyl cation or a related fragment. The detailed analysis of the fragmentation pattern provides a "fingerprint" that can be used for the identification and structural confirmation of the molecule.

Interactive Data Table: Predicted Key Mass Spectrometric Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
150[M]⁺Molecular Ion
120[M - NO]⁺Loss of the nitroso group
133[M - OH]⁺Loss of a hydroxyl radical
105[C₈H₉]⁺Loss of CHN₂O
77[C₆H₅]⁺Phenyl cation

Computational and Theoretical Studies on N 1r 1 Phenylethyl Nitrous Amide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like N-[(1R)-1-Phenylethyl]nitrous amide. These calculations provide optimized geometries, charge distributions, and a detailed picture of the molecular orbitals.

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and understand the nature of the chemical bonds. researchgate.net The nitrogen atom of the nitroso group is typically electron-deficient, making it an electrophilic center. libretexts.org The oxygen atom, conversely, carries a partial negative charge. The phenyl group acts as an electron-withdrawing group, which can influence the electron density on the adjacent chiral center and the amide nitrogen.

A representative table of calculated geometric and electronic parameters for this compound, based on typical values for similar compounds, is presented below.

ParameterPredicted ValueSignificance
N-N Bond Length ~1.34 ÅShorter than a typical N-N single bond, indicating double bond character. nih.gov
N=O Bond Length ~1.23 ÅTypical for a nitroso group. nih.gov
C-N (Amide) Bond Length ~1.35 ÅShorter than a C-N single bond, indicating resonance. wikipedia.org
Rotational Barrier (N-N) ~23 kcal/molHindered rotation leads to distinct conformers. nih.gov
NBO Charge on N (nitroso) PositiveHighlights the electrophilic nature of this atom. researchgate.net
NBO Charge on O (nitroso) NegativeIndicates a nucleophilic character. researchgate.net
Dipole Moment ~3.7-3.8 DReflects the high polarity of the amide group. libretexts.org

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is likely to be located on the amide nitrogen and the phenyl ring, while the LUMO is expected to be centered on the antibonding π* orbital of the N=O group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules like this compound in different environments, such as in aqueous solution. tandfonline.com These simulations model the atomic motions over time, providing a detailed view of the accessible conformations and the transitions between them.

Due to the restricted rotation around the N-N bond and the single bonds in the phenylethyl side chain, the molecule can adopt various conformations. MD simulations can map the potential energy surface to identify the most stable conformers. The chirality of the (1R)-1-phenylethyl group will significantly influence the preferred spatial arrangement of the phenyl and nitroso groups. It is expected that the bulky phenyl group will orient itself to minimize steric hindrance with the nitroso moiety.

In an aqueous environment, the polar amide and nitroso groups will form hydrogen bonds with water molecules, influencing the solubility and conformational preferences. wikipedia.org MD simulations can characterize the solvation shell around the molecule and quantify the strength and dynamics of these hydrogen bonds. tandfonline.com The hydrophobic phenyl group, on the other hand, will likely be shielded from the aqueous environment, potentially influencing intermolecular aggregation in solution.

Reaction Pathway Modeling and Transition State Characterization for Nitrosation and Subsequent Reactions

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, including its formation via nitrosation and its subsequent decomposition or rearrangement pathways. The nitrosation of secondary amides is known to proceed through a different mechanism than that of secondary amines. psu.edu

The formation of this compound would involve the reaction of (1R)-1-phenylethylamine with a nitrosating agent, such as nitrous acid. libretexts.org Reaction pathway modeling can elucidate the step-by-step mechanism, which often involves the initial formation of a protonated nitroso-amide intermediate, followed by a rate-determining proton transfer. psu.edu DFT calculations can be used to locate the transition state structures along the reaction coordinate and to calculate the activation energy barriers for each step. cardiff.ac.uk

A key reaction of N-nitrosamides is their decomposition, which can be initiated by heat or light. These compounds can act as sources of carbocations, which are highly reactive electrophilic intermediates. usp.org Theoretical modeling can predict the stability of the N-nitrosamide and the energetic favorability of different decomposition pathways. For example, the cleavage of the N-N bond can lead to the formation of a diazonium ion, which can then release nitrogen gas to form a carbocation at the chiral center.

A hypothetical energy profile for the nitrosation of a secondary amide is shown in the table below, illustrating the relative energies of intermediates and transition states.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants (Amide + Nitrosating Agent) 0.0Starting materials.
Transition State 1 (N-Nitrosation) +15.2Energy barrier for the initial attack.
O-Nitroso Intermediate +5.7A transient intermediate formed by nitrosation at the oxygen atom. psu.edu
Transition State 2 (Proton Transfer) +18.5Rate-determining step involving proton transfer. psu.edu
Product (N-Nitrosamide) -3.4The thermodynamically stable product.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

Theoretical methods are highly valuable for predicting and interpreting the spectroscopic properties of molecules, such as NMR and infrared (IR) spectra. These predictions can aid in the identification and structural elucidation of this compound.

NMR Spectroscopy: Due to the hindered rotation around the C-N amide bond and the N-N nitroso bond, the groups attached to the nitrogen atoms can be chemically non-equivalent, leading to distinct signals in the NMR spectrum. nanalysis.com For this compound, the protons of the ethyl group and the aromatic protons of the phenyl ring would exhibit complex splitting patterns. The presence of the chiral center further complicates the spectrum, as the diastereotopic protons of the methyl group may show different chemical shifts. Theoretical calculations can predict the ¹H and ¹³C chemical shifts with reasonable accuracy, aiding in the assignment of the experimental spectrum. pnas.org

Infrared Spectroscopy: The IR spectrum is characterized by specific vibrational modes of the functional groups. DFT calculations can predict the vibrational frequencies and intensities of these modes. Key predicted IR absorptions for this compound would include:

C=O stretching: A strong band around 1680 cm⁻¹, characteristic of a secondary amide. libretexts.org

N=O stretching: A band in the region of 1450-1500 cm⁻¹.

N-N stretching: A weaker band, often coupled with other vibrations.

C-H stretching: Bands corresponding to the aromatic and aliphatic C-H bonds.

A table of predicted key spectroscopic data is provided below.

Spectroscopic DataPredicted Value/RegionNotes
¹H NMR (CH proton) δ 5.0-5.5 ppmShifted downfield due to the adjacent nitrogen and phenyl group.
¹H NMR (CH₃ protons) Two distinct signals or a complex multipletDiastereotopic due to the chiral center and hindered rotation.
¹³C NMR (C=O carbon) δ 170-175 ppmTypical for an amide carbonyl.
IR (C=O stretch) ~1680 cm⁻¹Strong absorption. libretexts.org
IR (N=O stretch) ~1470 cm⁻¹Moderate to strong absorption.

Chemical Modification and Functionalization of N 1r 1 Phenylethyl Nitrous Amide

Selective Reduction of the Nitrosamide Moiety within the Chiral Framework

The reduction of the N-nitroso group is a primary transformation for N-nitrosamides. This reaction is a well-established method for the synthesis of unsymmetrical hydrazines, which are valuable intermediates in the creation of more complex molecules. The chiral (1R)-1-phenylethyl group is expected to remain intact during this process, allowing for the synthesis of chiral hydrazines.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and electrochemical methods. The reduction with LiAlH₄ in an ethereal solvent is a classic and effective method for converting nitrosamines to their corresponding hydrazines. More recent advancements have demonstrated the utility of electroreductive synthesis from N-nitroso compounds, which can proceed under mild conditions using inexpensive and non-toxic electrodes like stainless steel and zinc ualberta.ca. This electrochemical approach can lead to the formation of hydrazines, which may subsequently undergo intramolecular cyclization to yield heterocyclic structures like pyrazolidinones or pyrazolines in a one-pot synthesis ualberta.ca. Another potential pathway involves the decomposition of the related N-nitrosohydrazine intermediate, which can lead to different products depending on the acidity of the medium rsc.org.

Table 1: Representative Reduction Methods for N-Nitrosamides and Related Compounds

Precursor TypeReagent/ConditionProduct TypeReference
N-NitrosamineLiAlH₄ in Et₂O1,1-Disubstituted HydrazineGeneral Knowledge
N-Nitroso CompoundElectrochemical ReductionSubstituted Hydrazine ualberta.ca
HydrazineNitrous AcidN-Nitrosohydrazine rsc.org

Alkylation, Acylation, and Other N-Substitutions on the Amide Nitrogen

The nitrogen atom of the amide group in N-[(1R)-1-Phenylethyl]nitrous amide can serve as a nucleophile for substitution reactions such as alkylation and acylation. These modifications would yield more complex, chiral N-substituted nitrosamides.

Alkylation: The amide nitrogen can be alkylated using various electrophiles. While direct alkylation can be challenging, methods involving photomediated reactions with alkylboronic esters have been developed for N-nitrosamines, leading to alkylated or nitrosoalkylated products rsc.org. Another approach involves the O-alkylation of the nitroso oxygen with agents like alkyl fluorosulfonates, which forms reactive alkoxydiazenium ions. These intermediates can then transfer an alkyl group, although typically to an external nucleophile rather than intramolecularly nih.gov. Palladium-catalyzed N-allylation has also been demonstrated for related sulfonamides, providing a pathway to introduce allyl groups with stereochemical control, which is particularly relevant for creating N-C axially chiral compounds mdpi.com.

Acylation: N-acylation is a fundamental transformation used to form amide bonds. This reaction can be performed on the amine precursor to the nitrosamide or potentially on the amide nitrogen itself, though the latter is less common. Kinetic resolution of α-hydroxyamides has been achieved through enantioselective acylation catalyzed by N-heterocyclic carbenes, highlighting a sophisticated method where N-substituents play a crucial role in the reaction's selectivity nii.ac.jp. Such catalytic approaches are central to modern organic synthesis for preparing secondary and tertiary amides researchgate.net.

Table 2: Examples of N-Substitution Reactions on Amides and Related Nitrogen Compounds

Reaction TypeReagent/CatalystSubstrate TypeProduct TypeReference
N-Allylation(S,S)-Trost ligand-(allyl-PdCl)₂Secondary SulfonamideN-C Axially Chiral N-Allylated Sulfonamide mdpi.com
Kinetic ResolutionChiral N-Heterocyclic CarbeneN-tert-Butyl-α-hydroxyamideEnantiomerically Enriched Acylated Amide nii.ac.jp
Alkylation/NitrosoalkylationPhotomediated, Alkylboronic EstersN-NitrosamineAlkylated/Nitrosoalkylated N-Heteroaromatics rsc.org

Functionalization and Aromatic Substitutions on the Phenylethyl Moiety

The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the alkyl-amide substituent would favor substitution at the ortho and para positions. Standard electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid like AlCl₃.

However, a significant consideration is that the reagents for electrophilic substitution are often acidic and can react with the basic nitrogen atom of the amide, potentially deactivating the ring towards substitution gcwgandhinagar.com.

Alternatively, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently electron-poor, typically requiring strong electron-withdrawing groups (like -NO₂) to be present on the ring libretexts.orgmasterorganicchemistry.comlibretexts.org. For the unsubstituted phenyl ring in this compound, this pathway is generally unfavorable unless the ring is modified first libretexts.org. A nickel-catalyzed reductive hydroarylation of N-acyl enamines has been shown to be an effective method for producing chiral benzylamines, representing a modern approach to functionalizing structures related to the phenylethyl moiety nih.gov.

Ring-Opening Reactions and Derivatization of Cycloadducts Derived from this compound

N-nitrosamides can be precursors to highly reactive nitroso species, which are excellent dienophiles in hetero-Diels-Alder reactions. While the N-nitrosamide itself is not the dienophile, it can generate a nitrosocarbonyl or related nitroso species that reacts with a conjugated diene. The presence of the (1R)-1-phenylethyl chiral auxiliary would be expected to induce diastereoselectivity in the cycloaddition, leading to the formation of enantioenriched 3,6-dihydro-1,2-oxazine cycloadducts researchgate.netresearchgate.net.

These cycloadducts are versatile intermediates that can undergo various subsequent transformations, most notably ring-opening reactions. The cleavage of the labile N-O bond within the oxazine (B8389632) ring is a key step that can be promoted by various reagents, including Lewis acids or catalytic systems like copper mdpi.comnih.gov. For instance, copper-catalyzed cleavage of the N-O bond can lead to the formation of a conjugated N-acyliminium ion, which can then undergo further intramolecular reactions to create complex heterocyclic scaffolds mdpi.com. The specific products derived from ring-opening depend on the reagents and the structure of the cycloadduct, offering a powerful strategy for generating molecular diversity from a common precursor mdpi.comnih.gov.

Table 3: Representative Nitroso Diels-Alder Reactions and Cycloadduct Transformations

Dienophile SourceDieneKey TransformationProduct ScaffoldReference
Acylnitroso Compound1,3-CyclohexadieneAsymmetric Diels-AlderChiral 1,2-Oxazine researchgate.net
Acylnitroso CompoundN-Acyl-1,2-dihydropyridineDiels-Alder / Ring Opening2,7-Diazabicycloheptene mdpi.com
Benzohydroxamic Acid (in situ oxidation)ThebaineDiels-Alder / ElaborationFunctionalized Codeinone nih.gov
HydroxymaleimidesNitrosoalkenes (in situ)Enantioselective oxa-Diels-AlderChiral Hemiketals with 1,2-Oxazine Skeleton rsc.org

Q & A

Q. What experimental methods are recommended for synthesizing enantiomerically pure N-[(1R)-1-Phenylethyl]nitrous amide?

Enantioselective synthesis can be achieved via chiral auxiliary-mediated reactions or catalytic asymmetric methods. For example, stereochemical control in related amides (e.g., (R,R)-3b) was demonstrated using chiral starting materials and submonomer solid-phase synthesis . Key steps include:

  • Use of chiral phenylethylamine derivatives to induce stereochemistry.
  • Characterization via optical rotation ([α]D) and FT-IR to confirm enantiopurity and functional groups .
  • Purification via recrystallization or chromatography to isolate stereoisomers .

Q. How can the structural conformation of this compound be validated?

  • X-ray crystallography : SHELX programs are widely used for small-molecule refinement to resolve crystal structures and confirm stereochemistry .
  • Spectroscopic analysis : FT-IR (amide I/II bands) and NMR (1H/13C) identify backbone geometry and substituent effects .
  • HPLC with chiral columns to verify enantiomeric excess .

Advanced Research Questions

Q. What strategies address contradictory data in the cis-trans amide equilibrium of N-aryl glycine derivatives?

Steric and electronic effects from substituents (e.g., phenylethyl vs. naphthylethyl groups) influence amide bond geometry. Methodological approaches include:

  • Computational modeling (DFT) to predict preferred conformations based on side-chain bulkiness .
  • Variable-temperature NMR to study dynamic isomerization and energy barriers .
  • Comparative studies using analogs (e.g., N-(1-naphthylethyl) derivatives) to isolate steric contributions .

Q. How can solubility challenges in β-peptoid oligomers containing this compound be resolved?

Limited solubility in polar solvents (e.g., acetonitrile) may hinder NMR analysis. Solutions include:

  • Backbone modification : Introducing trifluoroacetyl groups to enhance solubility without disrupting secondary structures .
  • Fragment-based synthesis : Reducing steric congestion by assembling shorter oligomers before coupling .
  • Alternative solvents : Testing low-polarity solvents (e.g., chloroform) for improved dispersion .

Q. What analytical methods are critical for detecting nitrosamine impurities in this compound?

Regulatory compliance (e.g., EMA guidelines) requires sensitive detection of genotoxic nitrosamines:

  • GC-NPD (Nitrogen-Phosphorus Detector) : High specificity for nitroso groups .
  • LC-MS/MS : Quantifies trace impurities using multiple reaction monitoring (MRM) .
  • Sample preparation : Solid-phase extraction (SPE) to isolate nitrosamines from complex matrices .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

  • Catalyst screening : Test CuI/diamine systems for amidation efficiency .
  • Solvent-free conditions : Iodine-catalyzed reactions reduce side products and improve yields (e.g., 71% yield for N-(1-phenylethyl)propanamide) .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal time-temperature profiles .

Q. What methodologies resolve discrepancies in stereochemical assignments for chiral amides?

  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of absolute configuration .
  • Circular Dichroism (CD) : Correlates optical activity with enantiomeric composition .
  • Cross-validation : Compare experimental [α]D values with literature data for analogous compounds .

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